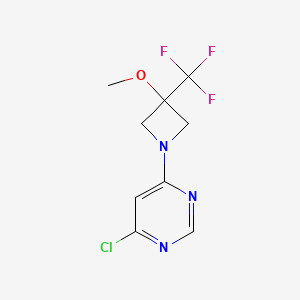
4-Chloro-6-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)pyrimidine
Übersicht
Beschreibung
“4-Chloro-6-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)pyrimidine” is a chemical compound with the molecular formula C9H9ClF3N3O and a molecular weight of 267.63 g/mol .
Molecular Structure Analysis
The molecular structure of “4-Chloro-6-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)pyrimidine” can be represented by its molecular formula C9H9ClF3N3O. The average mass is 267.635 Da, and the mono-isotopic mass is 267.038635 Da .Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Applications
Compounds structurally related to 4-Chloro-6-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)pyrimidine have been synthesized and tested for their antimicrobial properties. For instance, the synthesis of pyrimidine-azetidinone analogues has demonstrated significant in vitro antimicrobial and antitubercular activities against various bacterial and fungal strains, including mycobacterium tuberculosis. This highlights the potential of such compounds in the development of new antibacterial and antituberculosis medications (Chandrashekaraiah et al., 2014).
Environmental Degradation Studies
The degradation of chlorimuron-ethyl, a herbicide structurally similar to the target compound, by Aspergillus niger, suggests the environmental relevance of pyrimidine derivatives. The study indicates that fungi like Aspergillus niger can survive in media containing chlorimuron-ethyl and degrade it, thus providing insights into the potential environmental biodegradation pathways of similar compounds (Sharma et al., 2012).
Antifungal Applications
Research into pyrimidine derivatives has also demonstrated their effectiveness as antifungal agents. For example, specific 4-Chloro-6-Methoxy-N, N-Dimethylpyrimidin-2-Amine Derivatives have shown significant antifungal effects against important types of fungi like Aspergillus terreus and Aspergillus niger. These findings suggest the utility of pyrimidine derivatives in the development of new antifungal medications, highlighting their broad-spectrum biological activity (Jafar et al., 2017).
Radioligand Development for Medical Imaging
The synthesis of radiolabeled pyrimidine derivatives for positron-emission tomography (PET) imaging of nicotinic acetylcholine receptors illustrates another significant application. These compounds, including a derivative synthesized via nucleophilic fluorination, have been explored for their potential in studying neurological conditions and disorders, demonstrating the versatility of pyrimidine derivatives in medical research and diagnostics (Zhang & Horti, 2004).
Eigenschaften
IUPAC Name |
4-chloro-6-[3-methoxy-3-(trifluoromethyl)azetidin-1-yl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3N3O/c1-17-8(9(11,12)13)3-16(4-8)7-2-6(10)14-5-15-7/h2,5H,3-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBSCSOCPIBUDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CN(C1)C2=CC(=NC=N2)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(2-chloropropanoyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1477224.png)
![2-Amino-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one](/img/structure/B1477225.png)
![2-(6-Oxa-2-azaspiro[4.5]decan-2-yl)butanoic acid](/img/structure/B1477226.png)
![4-Oxo-4-(6-oxa-2-azaspiro[4.5]decan-2-yl)butanoic acid](/img/structure/B1477227.png)
![2-Chloro-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one](/img/structure/B1477228.png)
![7-(6-Chloropyrimidin-4-yl)-2-oxa-7-azaspiro[3.5]nonane](/img/structure/B1477229.png)
![6-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)pyridin-3-amine](/img/structure/B1477231.png)
![2-(5-methyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid](/img/structure/B1477232.png)
![5-alanyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1477234.png)
![2-Chloro-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)butan-1-one](/img/structure/B1477238.png)
![3-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1477239.png)
![2-(Methylamino)-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B1477240.png)
![2-(6-Oxa-2-azaspiro[4.5]decan-2-yl)pyridin-3-amine](/img/structure/B1477241.png)
![5-(azetidine-3-carbonyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1477245.png)